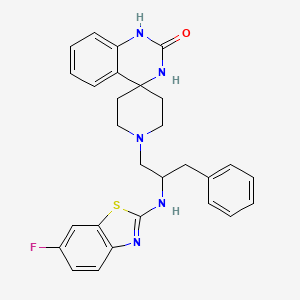
Ethyl difluoro(naphthalen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl difluoro(naphthalen-2-yl)acetate is an organic compound with the molecular formula C14H12F2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two fluorine atoms and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl difluoro(naphthalen-2-yl)acetate typically involves the reaction of naphthalene derivatives with ethyl difluoroacetate. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with ethyl difluoroacetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl difluoro(naphthalen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthalene-2-carboxylic acid or naphthalene-2-one.
Reduction: Formation of ethyl difluoro(naphthalen-2-yl)methanol.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Ethyl difluoro(naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl difluoro(naphthalen-2-yl)acetate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.
Comparación Con Compuestos Similares
Ethyl difluoro(naphthalen-2-yl)acetate can be compared with other naphthalene derivatives and fluorinated compounds:
Similar Compounds: Naphthalene-2-carboxylic acid, naphthalene-2-one, and ethyl difluoroacetate.
Uniqueness: The presence of both the naphthalene ring and the difluoroethyl ester group makes this compound unique, providing a combination of aromatic stability and fluorine-related properties such as increased lipophilicity and metabolic resistance.
Propiedades
Fórmula molecular |
C14H12F2O2 |
|---|---|
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H12F2O2/c1-2-18-13(17)14(15,16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
Clave InChI |
LEYZSOGWZPUAAP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC2=CC=CC=C2C=C1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






amine](/img/structure/B14123221.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,22'S,24'R)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene]-2'-one](/img/structure/B14123226.png)
![(R)-(4-amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(4-(1-aminoethyl)phenyl)methanone](/img/structure/B14123239.png)


![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123251.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B14123254.png)


![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14123274.png)
